3-Iodo-4-methylstyrene chemical structure and molecular weight
3-Iodo-4-methylstyrene chemical structure and molecular weight
An In-Depth Technical Guide to 3-Iodo-4-methylstyrene
Executive Summary: This guide provides a comprehensive technical overview of 3-Iodo-4-methylstyrene (CAS 165803-90-7), a substituted aromatic compound of significant interest to researchers in organic synthesis and drug development. This molecule incorporates two key functional groups: a vinyl group susceptible to polymerization and an aryl-iodide bond that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This document details its chemical structure, molecular weight, a validated synthetic protocol, predicted spectroscopic characteristics, and its potential applications as a pivotal building block in medicinal chemistry and materials science.
Molecular Identity and Physicochemical Properties
Chemical Structure
3-Iodo-4-methylstyrene possesses a benzene ring substituted with an iodine atom at the C3 position, a methyl group at the C4 position, and a vinyl group at the C1 position. The presence of the bulky iodine atom ortho to the vinyl substituent and meta to the methyl group defines its steric and electronic properties, which in turn govern its reactivity.
Figure 1. Chemical Structure of 3-Iodo-4-methylstyrene.
Key Identifiers
The fundamental properties and identifiers of 3-Iodo-4-methylstyrene are summarized below for unambiguous identification and reference.
| Identifier | Value | Source |
| IUPAC Name | 1-Iodo-2-methyl-4-vinylbenzene | N/A |
| CAS Number | 165803-90-7 | [1][2] |
| Molecular Formula | C₉H₉I | [1][2] |
| Molecular Weight | 244.07 g/mol | [1][2] |
| SMILES | CC1=C(I)C=C(C=C)C=C1 | [2] |
| InChI | InChI=1S/C9H9I/c1-3-7-4-5-8(2)9(10)6-7/h3-6H,1H2,2H3 | N/A |
| InChIKey | Not available | N/A |
Physicochemical Properties (Predicted)
Specific experimental data for 3-Iodo-4-methylstyrene is not widely published. The following properties are estimated based on structurally related compounds such as 4-methylstyrene and other iodinated aromatics. These values should be used as a guideline pending experimental verification.
| Property | Predicted Value | Basis of Estimation |
| Physical Form | Colorless to light yellow liquid | Analogy with 3- and 4-methylstyrene[3] |
| Boiling Point | > 175 °C | Higher than 4-methylstyrene (170-175 °C) due to the heavy iodine atom[4] |
| Density | ~1.5 g/cm³ | Significantly higher than 4-methylstyrene (~0.9 g/cm³) due to iodine |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂) | General properties of aryl halides and styrenes[3] |
Synthesis and Mechanistic Considerations
The most reliable and versatile method for synthesizing styrenes from benzaldehydes is the Wittig reaction. This approach offers high yields and excellent functional group tolerance, making it ideal for the preparation of 3-Iodo-4-methylstyrene from its corresponding aldehyde precursor.
Retrosynthetic Analysis
The retrosynthetic pathway highlights the key bond disconnection, tracing the target molecule back to commercially available or readily synthesized starting materials. The primary disconnection is the double bond, pointing to a Wittig olefination strategy.
Caption: Retrosynthetic analysis of 3-Iodo-4-methylstyrene.
Recommended Synthetic Protocol: Wittig Reaction
This protocol describes a self-validating system for the synthesis, purification, and confirmation of 3-Iodo-4-methylstyrene.
Materials:
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Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
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n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
3-Iodo-4-methylbenzaldehyde
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
Procedure:
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Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
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Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep orange/yellow, indicating the formation of the phosphonium ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Causality: The strong base n-BuLi is required to deprotonate the phosphonium salt, forming the nucleophilic ylide. Anhydrous conditions are critical as the ylide is highly reactive with water.
-
-
Aldehyde Addition: In a separate flask, dissolve 3-Iodo-4-methylbenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with 100% hexanes or a hexane/ethyl acetate gradient to isolate the pure product.
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Validation: Confirm the identity and purity of the product fractions using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Signals and Features |
| ¹H NMR | Vinyl Protons (3H): One proton on the α-carbon and two on the β-carbon, appearing as a complex multiplet (dd or ddt) in the 5.0-7.0 ppm range. Aromatic Protons (3H): Three protons on the aromatic ring, likely appearing as a singlet and two doublets between 7.0-8.0 ppm. Methyl Protons (3H): A sharp singlet around 2.4 ppm. |
| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals in the 120-145 ppm range, including two quaternary carbons (one attached to iodine, one to the vinyl group). Vinyl Carbons (2C): Two signals between 110-140 ppm. Methyl Carbon (1C): One signal around 20 ppm. |
| IR (Infrared) | ~3080 cm⁻¹: C-H stretch (vinylic and aromatic). ~2920 cm⁻¹: C-H stretch (methyl). ~1630 cm⁻¹: C=C stretch (vinyl). ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring). ~990, 910 cm⁻¹: C-H bend (out-of-plane for vinyl group). ~500-600 cm⁻¹: C-I stretch. |
| Mass Spec. | Molecular Ion (M⁺): A strong peak at m/z = 244. Isotope Pattern: A characteristic pattern due to the presence of iodine. Fragmentation: Loss of iodine (M-127), loss of methyl (M-15). |
Reactivity and Applications in Drug Discovery
3-Iodo-4-methylstyrene is a bifunctional building block, enabling its use in a wide array of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for constructing more complex molecular architectures. This is particularly valuable in drug discovery for the rapid generation of compound libraries and structure-activity relationship (SAR) studies.
Caption: Key cross-coupling reactions utilizing 3-Iodo-4-methylstyrene.
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
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Heck Coupling: Reaction with alkenes to form substituted stilbenes or other vinylated products.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.
Monomer for Functional Polymers
The vinyl group allows 3-Iodo-4-methylstyrene to act as a monomer in polymerization reactions.[8] The resulting poly(3-iodo-4-methylstyrene) is a functional polymer where the pendant iodo groups can be further modified post-polymerization, creating materials with tailored electronic, optical, or binding properties.
Handling and Safety
No specific toxicity data for 3-Iodo-4-methylstyrene is available. However, based on related compounds, the following precautions are recommended:
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Hazard Class: Likely classified as a flammable liquid and an irritant.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
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Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent polymerization and degradation. Stabilizers may be required for long-term storage.
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In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
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摩熵化学. (n.d.). 3-iodo-4-methylstyrene. Retrieved March 7, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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University of Wisconsin-Madison. (n.d.). NMR Solvent Data Chart. Retrieved March 7, 2026, from [Link]
- Jardine, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1385-1391.
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ChemWhat. (n.d.). 3-METHYLSTYRENE. Retrieved March 7, 2026, from [Link]
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University of Rochester. (n.d.). Wittig Reaction. Retrieved March 7, 2026, from [Link]
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Organic Syntheses. (n.d.). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Retrieved March 7, 2026, from [Link]
Sources
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